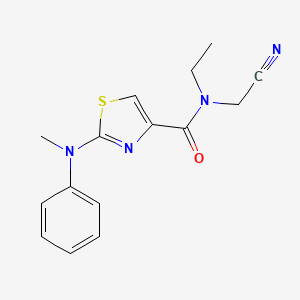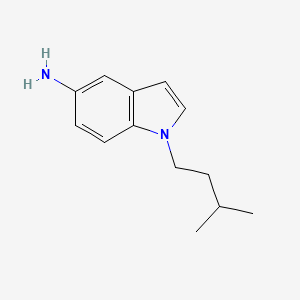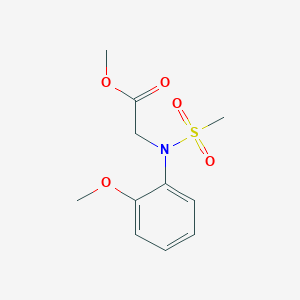
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MMNG, is a chemical compound that has gained significant attention in the field of scientific research. MMNG is a glycine derivative that has been synthesized and studied for its potential use in various fields, including medicine and agriculture.
科学的研究の応用
Synthetic Chemistry Applications
Synthetic Pathways for Complex Molecules : Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate has been utilized as a key intermediate in synthetic routes to produce complex molecules. For instance, it has been applied in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing its versatility in facilitating the construction of pharmacologically relevant structures through convenient synthetic equivalents based on Weinreb amide functionality (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. S. Aidhen, 2010).
Organic Synthesis Enhancements : The compound has been implicated in methodologies for permethylation of complex carbohydrates, indicating its role in confirming the chemical structure of such biomolecules. This application is crucial for understanding the roles of complex carbohydrates in biological systems (S. Hakomori, 1964).
Materials Science and Engineering
Electrolytes for Li-ion Batteries : Research on mixtures of ionic liquid and sulfolane, including components related to Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, demonstrates their potential in creating stable electrolyte mixtures for Li-ion cells. These studies are foundational for developing advanced battery technologies with improved performance and temperature stability (A. Hofmann et al., 2014).
Advanced Ionic Liquid-Based Electrolytes : The application of ionic liquid-based electrolytes in lithium-ion batteries, with formulations including derivatives of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, showcases exceptional long-life performance. This research highlights the compound's relevance in enhancing the efficiency, cycle life, and safety of lithium-ion batteries (G. Elia et al., 2016).
特性
IUPAC Name |
methyl 2-(2-methoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-7-5-4-6-9(10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXCHIWGCYBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)
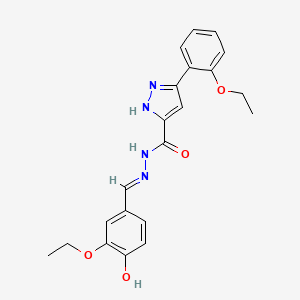
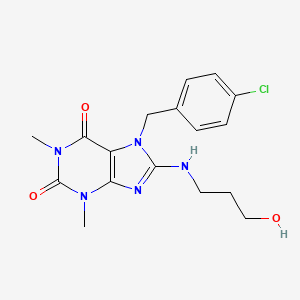

![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)
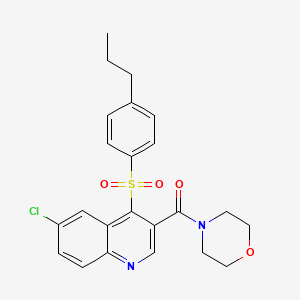
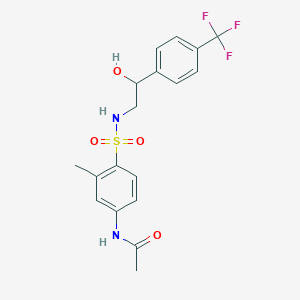
![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)

![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
